6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid
Overview
Description
6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid is a compound with the molecular formula C17H31N3O6 and a molecular weight of 373.44 g/mol . It is known for its use in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid typically involves the protection of amine groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used for Boc deprotection.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the specific reaction requirements.
Major Products
The major products formed from these reactions include deprotected amines and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid involves the protection of amine groups through the formation of Boc-protected intermediates. These intermediates can be selectively deprotected under acidic conditions, allowing for controlled synthesis of target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the synthesized compounds .
Comparison with Similar Compounds
Similar Compounds
- Hexanoic acid, 6-[[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]-
- (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid
Uniqueness
6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid is unique due to its specific structure, which allows for the protection of amine groups with high selectivity and efficiency. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise control over reaction conditions .
Properties
IUPAC Name |
6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O6/c1-16(2,3)25-14(23)19-13(20-15(24)26-17(4,5)6)18-11-9-7-8-10-12(21)22/h7-11H2,1-6H3,(H,21,22)(H2,18,19,20,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUBEIUCRUAHTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCCCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601147623 | |
Record name | 6-[[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601147623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158478-79-6 | |
Record name | 6-[[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]hexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158478-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601147623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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